molecular formula C9H13ClF2N2O3S B2748903 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855948-54-7

1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2748903
CAS No.: 1855948-54-7
M. Wt: 302.72
InChI Key: PINIIEVUSCRXGE-UHFFFAOYSA-N
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Description

  • Attachment of the Isopropoxymethyl Group:

    • The isopropoxymethyl group can be introduced through alkylation reactions using isopropoxymethyl halides in the presence of a base.
  • Sulfonylation:

    • The final step involves the introduction of the sulfonyl chloride group, typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    • Formation of the Pyrazole Ring:

      • The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    • Nucleophilic Substitution:

      • The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
    • Oxidation and Reduction:

      • The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
    • Hydrolysis:

      • The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

    Common Reagents and Conditions:

    • Nucleophilic Substitution:

      • Reagents: Amines, alcohols, thiols
      • Conditions: Mild to moderate temperatures, often in the presence of a base
    • Oxidation:

      • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
      • Conditions: Varies depending on the desired oxidation state
    • Hydrolysis:

      • Reagents: Water or aqueous base
      • Conditions: Room temperature to slightly elevated temperatures

    Major Products:

      Sulfonamides: Formed from nucleophilic substitution with amines

      Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group

    Scientific Research Applications

    1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    • Medicinal Chemistry:

      • Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
    • Organic Synthesis:

      • Serves as an intermediate in the synthesis of more complex molecules, facilitating the introduction of functional groups.
    • Biological Studies:

      • Employed in the development of probes or inhibitors for studying biological processes at the molecular level.
    • Industrial Applications:

      • Potential use in the development of agrochemicals or materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    • Inhibiting Enzymes:

      • The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
    • Modulating Receptors:

      • It may interact with receptors on cell surfaces, altering signal transduction pathways.
    • Targeting Specific Pathways:

      • The difluoroethyl and sulfonyl chloride groups can enhance binding affinity and specificity towards particular molecular targets.

    Comparison with Similar Compounds

    • 1-(2,2-Difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole:

      • Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
    • 1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride:

      • Contains a methoxymethyl group instead of an isopropoxymethyl group, which may affect its steric and electronic properties.

    Uniqueness: 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry. The presence of both the difluoroethyl and sulfonyl chloride groups enhances its utility in medicinal chemistry and organic synthesis.

    Properties

    IUPAC Name

    1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13ClF2N2O3S/c1-6(2)17-5-7-8(18(10,15)16)3-14(13-7)4-9(11)12/h3,6,9H,4-5H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PINIIEVUSCRXGE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13ClF2N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    302.73 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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